molecular formula C6H5N3O B1590739 Imidazo[1,2-A]pyrazin-8(7H)-one CAS No. 434936-85-3

Imidazo[1,2-A]pyrazin-8(7H)-one

Cat. No. B1590739
M. Wt: 135.12 g/mol
InChI Key: MCPSVGWMYIXRQE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Imidazo[1,2-A]pyrazin-8(7H)-one acts as a versatile scaffold in organic synthesis and drug development . It has been receiving significant attention in the synthetic chemistry community due to its reactivity and multifarious biological activity .


Synthesis Analysis

The synthesis of Imidazo[1,2-A]pyrazin-8(7H)-one has been well studied. It involves different chemosynthetic methodologies such as multicomponent reactions, condensation reactions, intramolecular cyclizations, tandem reaction, carbon–hydrogen, carbon–carbon, carbon–nitrogen bond formation .


Molecular Structure Analysis

The molecular structure of Imidazo[1,2-A]pyrazin-8(7H)-one is mainly based on the pattern and position of the substitution . This versatile scaffold plays a crucial role in organic synthesis and drug development .


Chemical Reactions Analysis

Imidazo[1,2-A]pyrazin-8(7H)-one is involved in various chemical reactions. It is known for its reactivity in transition metal-catalyzed reactions, multi-component reactions, cyclization, condensation, microwave-assisted reactions, heteroannular and photocatalytic reactions .

Scientific Research Applications

Luminescence in Marine Organisms

Imidazo[1,2-a]pyrazin-8(7H)-one compounds exhibit significant luminescence properties. A notable application is in the study of bioluminescence in marine organisms, particularly involving coelenterate luciferin "coelenterazine" and Cypridina luciferin. Additionally, these compounds are used in chemiluminescence and enhanced chemiluminescence bioassays, providing valuable tools in biological research (Teranishi, 2007).

Versatility in Organic Synthesis and Drug Development

Imidazo[1,2-a]pyrazine acts as a versatile scaffold in organic synthesis and drug development. This compound's reactivity and multifarious biological activities have been extensively studied, indicating its potential in future developments in these fields (Goel, Luxami, & Paul, 2015).

Studies on Physical Properties

Research has been conducted on the physical properties of imidazo[1,2-a]pyrazin-8(7H)-one derivatives. Studies using techniques like X-ray crystallography, UV/vis absorption spectroscopy, and NMR have provided insights into their structural and spectroscopic characteristics, enhancing the understanding of their chemical behavior (Nakai et al., 2003).

Antiproliferative and Anticancer Potential

Imidazo[1,2-a]pyrazin-8(7H)-one derivatives have been investigated for their potential as antiproliferative agents, particularly in the context of cancer treatment. Research in this area explores the structure-activity relationships of these compounds, highlighting their relevance in the development of novel anticancer therapies (Myadaraboina et al., 2010).

Green Chemistry and Antimicrobial Activity

The synthesis of novel N-arylimidazo[1,2-a]pyrazine-2-carboxamide derivatives under green chemistry principles has been explored. These compounds have shown promising antimicrobial activity, indicating their potential use in the development of new antimicrobial agents (Jyothi & Madhavi, 2019).

Future Directions

The future developments of Imidazo[1,2-A]pyrazin-8(7H)-one are promising. Its versatile nature in organic synthesis and drug development, along with its reactivity and multifarious biological activity, suggest that it will continue to be a subject of interest in the scientific community .

properties

IUPAC Name

7H-imidazo[1,2-a]pyrazin-8-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5N3O/c10-6-5-7-1-3-9(5)4-2-8-6/h1-4H,(H,8,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MCPSVGWMYIXRQE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN2C=CN=C2C(=O)N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30514908
Record name Imidazo[1,2-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

135.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Imidazo[1,2-A]pyrazin-8(7H)-one

CAS RN

434936-85-3
Record name Imidazo[1,2-a]pyrazin-8(7H)-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30514908
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Imidazo[1,2-A]pyrazin-8(7H)-one
Reactant of Route 2
Reactant of Route 2
Imidazo[1,2-A]pyrazin-8(7H)-one
Reactant of Route 3
Imidazo[1,2-A]pyrazin-8(7H)-one
Reactant of Route 4
Reactant of Route 4
Imidazo[1,2-A]pyrazin-8(7H)-one
Reactant of Route 5
Reactant of Route 5
Imidazo[1,2-A]pyrazin-8(7H)-one
Reactant of Route 6
Reactant of Route 6
Imidazo[1,2-A]pyrazin-8(7H)-one

Citations

For This Compound
11
Citations
NM Mishra, DD Vachhani, SG Modha… - European Journal of …, 2013 - Wiley Online Library
A mild and efficient iodine‐mediated intramolecular heteroannulation approach for the construction of the imidazo[1,2‐a]pyrazinone core has been developed. Under ambient conditions…
DD Vachhani, SG Modha, A Sharma… - Tetrahedron, 2013 - Elsevier
A gold-catalyzed regioselective heteroannulation strategy has been developed for the concise and efficient synthesis of imidazo[1,2-a]pyrazinones. The protocol allows the introduction …
Number of citations: 21 www.sciencedirect.com
SS Kovalenko, OG Drushlyak, SM Kovalenko… - Chemistry of …, 2019 - Springer
A suitable approach to the synthesis of 7-arylimidazo[1,2-a]pyrazin-8(7H)-ones starting from esters of oxalic acid monoamides via cyclization of intermediate 3-aminopyrazin-2-ones …
Number of citations: 1 link.springer.com
YB Surase, K Samby, SR Amale, R Sood… - Bioorganic & Medicinal …, 2017 - Elsevier
A non-diaryl quinoline scaffold 6,7-dihydropyrazolo[1,5-a]pyrazin-4-one was identified by screening of diverse set of compounds against M. smegmatis ATP synthase. Herein, we …
Number of citations: 30 www.sciencedirect.com
A Kumar, S Singh, SK Sharma, VS Parmar… - The Chemical …, 2016 - Wiley Online Library
Over the years, gold catalysis has materialized as an incredible synthetic approach among the scientific community. Due to the trivial reaction conditions and great functional …
Number of citations: 13 onlinelibrary.wiley.com
I Prévot, CJ Leumann - Helvetica chimica acta, 2002 - Wiley Online Library
We describe the synthesis and the incorporation into oligonucleotides of the novel nucleoside building blocks 9, 10, and 16, carrying purine‐like double H‐bond‐acceptor bases. These …
Number of citations: 16 onlinelibrary.wiley.com
AM Jarrad, CW Ang, A Debnath, HJ Hahn… - Journal of Medicinal …, 2018 - ACS Publications
Tuberculosis and parasitic diseases, such as giardiasis, amebiasis, leishmaniasis, and trypanosomiasis, all urgently require improved treatment options. Recently, it has been shown …
Number of citations: 22 pubs.acs.org
CW Ang, L Tan, ML Sykes… - Journal of Medicinal …, 2020 - ACS Publications
Following the approval of delamanid and pretomanid as new drugs to treat drug-resistant tuberculosis, there is now a renewed interest in bicyclic nitroimidazole scaffolds as a source of …
Number of citations: 17 pubs.acs.org
M Yu, Y Yang, M Sykes, S Wang - Journal of Medicinal Chemistry, 2022 - ACS Publications
Tankyrases are multifunctional poly(adenosine diphosphate-ribose) polymerases that regulate diverse biological processes including telomere maintenance and cellular signaling. …
Number of citations: 13 pubs.acs.org
C Lozano, C Ramirez, N Sin, HMF Viart, SB Prusiner… - ACS …, 2021 - ACS Publications
In the literature, C–N coupling methods for the reaction of iodo-oxazole with 2-pyridinone were found to be low yielding. C–N coupling using silver benzoate additives with CuI catalysts …
Number of citations: 6 pubs.acs.org

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.